molecular formula C17H20F3N3O B2488596 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one CAS No. 2415517-89-2

4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one

Cat. No. B2488596
CAS RN: 2415517-89-2
M. Wt: 339.362
InChI Key: SCSMCMPUXGLDIO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one, also known as TFB, is a synthetic compound that has gained significant attention in scientific research. TFB belongs to the class of azetidinone derivatives and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been found to activate the immune system and induce the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce the production of reactive oxygen species, leading to DNA damage and cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one is its broad-spectrum activity against various biological targets. It has been found to be effective against cancer cells, bacteria, and inflammation. This compound is also relatively easy to synthesize, making it a potential candidate for drug development.
One of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one. One potential direction is the development of this compound-based drugs for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials.
Another potential direction is the use of this compound as a tool for studying cellular processes such as DNA replication and protein synthesis. This compound can be used to inhibit the activity of enzymes involved in these processes, allowing researchers to study their function and regulation.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has various biological activities, including antitumor, anti-inflammatory, and antibacterial activities. This compound has the potential to be used as a tool for studying cellular processes and as a candidate for drug development. Further studies are needed to determine its full potential and limitations.

Synthesis Methods

The synthesis of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-amine with 4,4,4-trifluoro-1-butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.

Scientific Research Applications

4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one has been found to have various biological activities, making it a potential candidate for scientific research. It has been shown to possess antitumor, anti-inflammatory, and antibacterial activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4,4,4-trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-11(2)16-21-13-5-3-4-6-14(13)23(16)12-9-22(10-12)15(24)7-8-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMCMPUXGLDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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